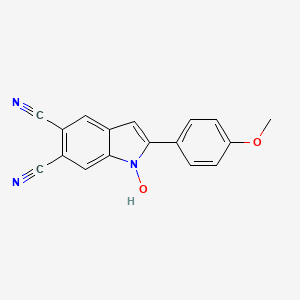![molecular formula C21H21ClN4O2 B15000590 1-(2-chlorobenzyl)-2-hydroxy-6-(2-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B15000590.png)
1-(2-chlorobenzyl)-2-hydroxy-6-(2-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-CHLOROPHENYL)METHYL]-6-(2-PHENYLETHYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is a complex organic compound belonging to the class of diazino pyrimidines This compound is characterized by its unique structure, which includes a chlorophenyl group and a phenylethyl group attached to a diazino pyrimidine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-CHLOROPHENYL)METHYL]-6-(2-PHENYLETHYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method involves the condensation of a chlorophenylmethyl derivative with a phenylethylamine derivative under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly influence the yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial synthesis often employs optimized reaction conditions to maximize yield and minimize by-products .
化学反应分析
Types of Reactions
1-[(2-CHLOROPHENYL)METHYL]-6-(2-PHENYLETHYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions, including temperature, pressure, and solvent choice, are crucial for achieving the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives .
科学研究应用
1-[(2-CHLOROPHENYL)METHYL]-6-(2-PHENYLETHYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in oncology.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-[(2-CHLOROPHENYL)METHYL]-6-(2-PHENYLETHYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of HER2, a receptor involved in cell growth and proliferation, making it a potential candidate for cancer therapy .
相似化合物的比较
Similar Compounds
- 1-[(2-Chlorophenyl)methyl]-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[5,4-d]pyrimidine-2,4-dione
- 1-[(2-Chlorophenyl)methyl]-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[6,5-d]pyrimidine-2,4-dione
Uniqueness
What sets 1-[(2-CHLOROPHENYL)METHYL]-6-(2-PHENYLETHYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE apart from similar compounds is its specific substitution pattern and the resulting biological activity. The presence of both chlorophenyl and phenylethyl groups contributes to its unique chemical properties and potential therapeutic applications .
属性
分子式 |
C21H21ClN4O2 |
|---|---|
分子量 |
396.9 g/mol |
IUPAC 名称 |
1-[(2-chlorophenyl)methyl]-6-(2-phenylethyl)-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H21ClN4O2/c22-18-9-5-4-8-16(18)12-26-19-17(20(27)24-21(26)28)13-25(14-23-19)11-10-15-6-2-1-3-7-15/h1-9,23H,10-14H2,(H,24,27,28) |
InChI 键 |
LGTHCVJGFNSRIX-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(NCN1CCC3=CC=CC=C3)N(C(=O)NC2=O)CC4=CC=CC=C4Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-Fluorophenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B15000516.png)
![2-[3-(Aminomethyl)adamantan-1-YL]acetic acid](/img/structure/B15000531.png)
![6-(5-Bromopyridin-3-yl)-3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15000533.png)
![7-methoxy-9-(3,4,5-trimethoxyphenyl)-3,9-dihydro-1H-furo[3,4-b]chromen-1-one](/img/structure/B15000535.png)
![Ethyl [3-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B15000539.png)
![7-(3,4-dihydroxy-2,5-dimethoxyphenyl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B15000543.png)
![ethyl 6-(4-fluorobenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B15000548.png)
![Methyl 4-(4-hydroxy-3,5-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B15000549.png)
![Ethyl 5-acetyl-2-[(4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B15000563.png)
![7-(4-fluorophenyl)-4-(pentylsulfanyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15000568.png)
![2-methyl-N-(2-methyl-6-{[(4-methylphenyl)carbamoyl]amino}phenyl)propanamide](/img/structure/B15000575.png)
![N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,4-dimethylbenzamide](/img/structure/B15000580.png)
![7-(1,3-benzodioxol-5-yl)-4-(3-methoxyphenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione](/img/structure/B15000582.png)

